molecular formula C10H10N2O6 B2701634 Dimethyl 2-(5-nitropyridin-2-yl)malonate CAS No. 68719-87-9

Dimethyl 2-(5-nitropyridin-2-yl)malonate

Cat. No. B2701634
CAS RN: 68719-87-9
M. Wt: 254.198
InChI Key: VTEVSGUDKFSYGJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-nitropyridin-2-yl)malonate is a chemical compound with the CAS Number: 68719-87-9. It has a molecular weight of 254.2 and its linear formula is C10H10N2O6 .


Molecular Structure Analysis

The InChI code for Dimethyl 2-(5-nitropyridin-2-yl)malonate is 1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl 2-(5-nitropyridin-2-yl)malonate is a solid substance . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Multicomponent Synthesis and Molecular Frameworks

Dimethyl 2-(5-nitropyridin-2-yl)malonate and its derivatives play a crucial role in multicomponent synthesis, which is a powerful synthetic tool for rapid and efficient construction of complex molecular frameworks. The multicomponent transformation involving this compound results in the formation of novel structures with good yield, as highlighted by Ryzhkova et al. (2021). The structure of these new compounds is confirmed through various spectroscopic techniques, demonstrating their significance in organic synthesis and pharmacology (Ryzhkova, Maslov, & Elinson, 2021).

Diversity-Oriented Synthesis

Dimethyl 2-(5-nitropyridin-2-yl)malonate is involved in diversity-oriented synthesis, contributing to the generation of structurally interesting and pharmacologically significant compounds. Zhou et al. (2012) developed an effective method for the synthesis of trans-4,6-diaryl-5-nitropiperidin-2-ones using a four-component reaction that includes this compound. The synthesis process is highly stereoselective, indicating the compound's potential in creating diverse molecular structures (Zhou et al., 2012).

Facilitating the Formation of Amino-Oxindole Derivatives

The compound is instrumental in the formation of amino-oxindole derivatives, as demonstrated by Tzvetkov and Müller (2012). The reaction involving dimethyl 2-(5-nitropyridin-2-yl)malonate leads to the creation of 2-amino-3/5-nitropyridine derivatives, which, upon reductive cyclization, yield valuable 6-azaoxindole derivatives. This process highlights the compound's role in synthesizing biologically relevant structures (Tzvetkov & Müller, 2012).

Regioselective Olefination and Diels-Alder Reactions

Singh and Ghosh (2010) explored the reaction between dimethyl 2-(5-nitropyridin-2-yl)malonate and specific olefins, leading to highly regioselective tandem ylide addition-eliminative olefination. This process results in the formation of polyene-2-yl-malonates, which are useful in intramolecular Diels–Alder reactions, demonstrating the compound's utility in complex chemical transformations (Singh & Ghosh, 2010).

Electrooxidation and Cyclization Processes

The compound is involved in electrooxidation and cyclization processes as well. Okimoto et al. (2014) highlighted the electrooxidation of dimethyl 2-(5-aryl-5-oxopentyl)malonates to produce dimethyl 2-aroylcyclopentane-1,1-dicarboxylates. The process proceeds under mild conditions and involves a two-electron oxidation process, indicating the compound's role in facilitating electrochemical reactions (Okimoto et al., 2014).

Safety And Hazards

The safety information available indicates that Dimethyl 2-(5-nitropyridin-2-yl)malonate may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid formation of dust and aerosols .

properties

IUPAC Name

dimethyl 2-(5-nitropyridin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)7-4-3-6(5-11-7)12(15)16/h3-5,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEVSGUDKFSYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(5-nitropyridin-2-yl)malonate

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-nitropyridine (25.0 g, 158 mmol) and dimethyl malonate (21.9 g, 166 mmol) in DMF (150 mL) was cooled to 0° C., and sodium hydride (6.50 g of a 60% dispersion in mineral oil, 162 mmol) was added in small portions. The mixture was stirred at 0° C. for 1 hour following completion of the addition. Then, another equivalent of sodium hydride (6.5 g of a 60% dispersion in mineral oil, 162 mmol) was added in small portions. The reaction was quenched by the addition of acetic acid (10 mL), and the mixture was evaporated to dryness. The residue was triturated with diethyl ether (150 mL) overnight and filtered, providing crude dimethyl 2-(5-nitropyridin-2-yl)malonate as an orange solid.
Quantity
25 g
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reactant
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21.9 g
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reactant
Reaction Step One
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Quantity
150 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Citations

For This Compound
1
Citations
Z Culig - Drugs of the Future, 2023 - access.portico.org
Treatment of prostate cancer cells with the nonsteroidal antiandrogen enzalutamide has improved patients’ survival and quality of life. Since prostate cancers may progress after …
Number of citations: 2 access.portico.org

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